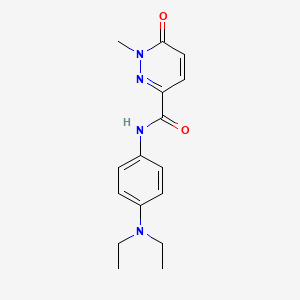

![molecular formula C9H9FN2O2 B2599926 3-[(3-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one CAS No. 2199682-43-2](/img/structure/B2599926.png)

3-[(3-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[(3-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one is a chemical compound with the molecular formula C9H9FN2O2 and a molecular weight of 196.181. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

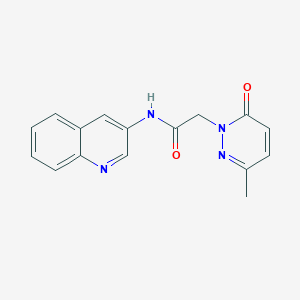

Molecular Structure Analysis

The molecular structure of 3-[(3-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one is characterized by a pyrrolidine ring attached to a fluoropyridine group via an oxygen atom. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Wissenschaftliche Forschungsanwendungen

Chemosensors for Metal Ions

Research has demonstrated the application of pyrrolidine derivatives, including structures similar to "3-[(3-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one," as selective chemosensors. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate serves as a selective chemosensor for Al(3+) ions, showcasing the compound's ability to engage in selective ratiometric and colorimetric sensing based on internal charge transfer mechanisms (Maity & Govindaraju, 2010).

Synthesis and Radiosynthesis of Fluoropyridine-based Reagents

The compound has been implicated in the design and synthesis of fluoropyridine-based maleimide reagents, such as FPyME, for the prosthetic labeling of peptides and proteins. This approach leverages the compound for bioconjugation, offering a method to label biomolecules with fluorine-18 for positron emission tomography (PET) imaging, highlighting its importance in developing radiopharmaceuticals (de Bruin et al., 2005).

Fluorination of Pyridines

The selective fluorination of pyridine derivatives, including 3-[(3-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one, in aqueous solutions has been achieved under mild conditions. This method yields fluorinated pyridines with high regioselectivities, underlining the compound's utility in organic synthesis and the development of fluorinated molecules for various applications, including pharmaceuticals and agrochemicals (Zhou et al., 2018).

Development of Kinase Inhibitors

The compound has been evaluated for its potential in the development of kinase inhibitors, particularly targeting the Met kinase superfamily. Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share a similar structural motif, has shown that these molecules can serve as potent and selective Met kinase inhibitors. This application is crucial for the development of targeted cancer therapies (Schroeder et al., 2009).

Wirkmechanismus

Target of Action

Pyrrolidin-2-one derivatives have been reported to have various biological activities . Fluoropyridines are also known to be used in the synthesis of various biologically active compounds .

Mode of Action

Without specific studies, it’s hard to determine the exact mode of action of “3-[(3-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one”. The fluoropyridine moiety might enhance the compound’s ability to bind to its target due to the unique properties of fluorine .

Pharmacokinetics

Fluorine atoms in a compound can often enhance its metabolic stability and improve its ability to penetrate biological membranes .

Eigenschaften

IUPAC Name |

3-(3-fluoropyridin-2-yl)oxypyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2/c10-6-2-1-4-12-9(6)14-7-3-5-11-8(7)13/h1-2,4,7H,3,5H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQGGKHZVCESCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1OC2=C(C=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

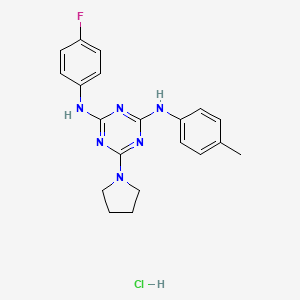

![N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2599848.png)

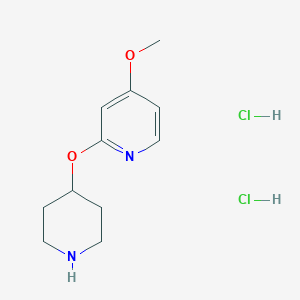

![3-(3-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2599854.png)

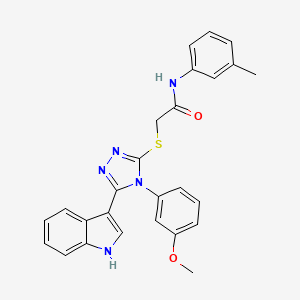

![2-oxo-N-(oxolan-2-ylmethyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2599857.png)

![Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2599863.png)